(2-((Difluoromethyl)sulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
Description
(2-((Difluoromethyl)sulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone (CAS: 2034301-42-1) is a synthetic organic compound with a molecular formula of C₁₈H₁₈F₂N₂O₄S and a molecular weight of 396.4 g/mol. Its structure features a methanone core bridging two distinct moieties:
- A piperidin-1-yl group substituted with a pyridin-4-yloxy group at the 4-position.
- A phenyl ring functionalized with a difluoromethyl sulfonyl (-SO₂CF₂H) group at the 2-position.
The SMILES representation O=C(c1ccccc1S(=O)(=O)C(F)F)N1CCC(Oc2ccncc2)CC1 highlights its connectivity.
Properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-(4-pyridin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4S/c19-18(20)27(24,25)16-4-2-1-3-15(16)17(23)22-11-7-14(8-12-22)26-13-5-9-21-10-6-13/h1-6,9-10,14,18H,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJDRBLMRBFRAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-((Difluoromethyl)sulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and implications for medicinal chemistry, particularly in the context of its antitumor and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 479.52 g/mol. The structure features a difluoromethyl sulfonyl group, a phenyl ring, a pyridine moiety, and a piperidine linker, which contribute to its unique pharmacological profile.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. Key synthetic routes include the formation of the difluoromethyl sulfonyl moiety followed by coupling reactions to introduce the pyridine and piperidine components. The detailed synthetic pathway often utilizes reagents such as sulfonyl chlorides and various coupling agents under controlled conditions to ensure high yields.
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor activity, particularly against various cancer cell lines. For instance, derivatives of pyrazole compounds have been shown to inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways .
A study involving related compounds demonstrated that they could effectively inhibit the proliferation of cancer cells in vitro, with IC50 values in the low micromolar range. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
Antimicrobial assays have revealed that the compound exhibits promising activity against a range of pathogenic bacteria and fungi. For example, related pyrazole derivatives have shown effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli .
The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism, although specific studies on this exact compound are still limited.
Case Studies
- In Vitro Studies : A series of in vitro tests were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. Results indicated a dose-dependent inhibition of cell viability.
- Animal Models : In vivo studies using murine models have shown that administration of this compound significantly reduces tumor size compared to control groups, suggesting its potential as an effective therapeutic agent.
Data Summary
| Activity | IC50 (µM) | Tested Organisms |
|---|---|---|
| Antitumor | 5 - 15 | MCF-7, A549 |
| Antimicrobial | 10 - 20 | Staphylococcus aureus, E. coli |
| In Vivo Tumor Reduction | N/A | Murine models |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Piperazine Cores
Several compounds share the methanone core linked to nitrogen-containing heterocycles and aromatic sulfonyl groups, though substituents and ring systems vary significantly:
Key Observations:
- Heterocyclic Flexibility: The target compound uses a piperidinyl scaffold, whereas analogues often employ piperazinyl (e.g., ) or pyrrolidinyl (e.g., ) rings.
- Sulfonyl Group Variations : The difluoromethyl sulfonyl group in the target compound may confer metabolic stability compared to methanesulfonyl (e.g., ) or fluorophenylsulfonyl (e.g., ) groups, which could influence pharmacokinetics.
Pharmacological and Functional Comparisons
While direct bioactivity data for the target compound is unavailable, insights can be drawn from structurally related molecules:
- Ferroptosis Induction: Compounds with sulfonyl and pyridine groups (e.g., FINs) demonstrate selective ferroptosis induction in cancer cells, as seen in studies on oral squamous cell carcinoma (OSCC) . The target compound’s sulfonyl group may similarly modulate redox pathways.
- Synthetic Complexity : The pyridin-4-yloxy-piperidinyl motif in the target compound contrasts with simpler pyrrolidinyl derivatives (e.g., ), which may reduce synthetic accessibility but improve target specificity.
- Insecticidal Activity: Plant-derived methanones (e.g., C. gigantea extracts) show insecticidal effects via cuticle penetration , though the target compound’s fluorinated sulfonyl group likely shifts its bioactivity toward mammalian systems.
Q & A
Q. What are the recommended synthetic routes for (2-((difluoromethyl)sulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, and how can reaction yields be optimized?
Methodological Answer: The compound’s synthesis likely involves multi-step coupling reactions. Key steps include:
- Sulfonylation : Introduce the difluoromethyl sulfonyl group to the phenyl ring via electrophilic substitution, using reagents like sulfuryl chloride (SO₂Cl₂) followed by difluoromethylation .
- Piperidine-Pyridine Coupling : Attach the pyridin-4-yloxy group to the piperidine ring via nucleophilic aromatic substitution (e.g., using NaH/DMF conditions) .
- Methanone Formation : Employ coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to link the sulfonylphenyl and piperidine-pyridine moieties .
Yield Optimization : Monitor reaction progress via TLC or HPLC. Use anhydrous solvents, controlled temperature (e.g., 0–25°C), and inert atmospheres to minimize side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis : Use reverse-phase HPLC with a C18 column and a mobile phase of methanol/sodium acetate buffer (pH 4.6) to assess purity (>95% recommended for biological assays) .
- Structural Confirmation : Combine NMR (¹H/¹³C) to verify substituent positions and FT-IR to confirm sulfonyl (S=O) and carbonyl (C=O) groups. High-resolution mass spectrometry (HRMS) ensures accurate molecular weight .
Q. What are the key stability considerations for storage and handling?
Methodological Answer:
- Storage : Store at –20°C in amber vials under nitrogen to prevent hydrolysis of the sulfonyl group. Avoid exposure to moisture or strong bases, which may degrade the piperidine ring .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. The compound may release toxic gases (e.g., SO₂) upon decomposition .
Advanced Research Questions
Q. How can researchers design assays to evaluate the compound’s biological activity, such as enzyme inhibition or receptor binding?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates. Pre-incubate the compound with the enzyme (1–100 µM range) and measure residual activity via kinetic readings .
- Receptor Binding : Conduct competitive binding assays using radiolabeled ligands (e.g., ³H-labeled antagonists) on cell membranes expressing target receptors (e.g., GPCRs). Calculate IC₅₀ values using nonlinear regression .
Q. How should contradictory data in biological activity studies be resolved?
Methodological Answer:
- Reproducibility Checks : Validate assays across independent labs using standardized protocols (e.g., identical cell lines, buffer conditions).
- Off-Target Analysis : Perform selectivity profiling against related enzymes/receptors (e.g., kinase panels) to rule out nonspecific binding .
- Metabolite Interference : Test for metabolite formation (e.g., sulfone reduction products) via LC-MS and assess their activity .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Docking Simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the sulfonyl group’s electronegativity and the pyridine-piperidine hinge region .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors. Validate with experimental IC₅₀ data from analogues .
Q. What strategies mitigate toxicity risks in preclinical studies?
Methodological Answer:
- In Vitro Tox Screens : Assess mitochondrial toxicity (MTT assay) and hepatotoxicity (primary hepatocyte viability) at 10–100 µM concentrations .
- Metabolic Stability : Use liver microsomes (human/rodent) to identify major metabolites. Modify labile groups (e.g., replace pyridinyloxy with pyrazinyl) to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
